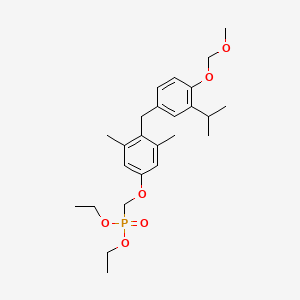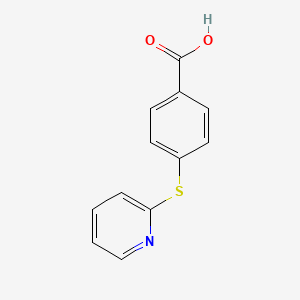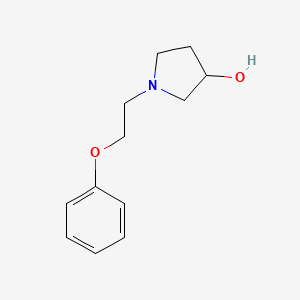![molecular formula C20H15ClF3NO2 B3288817 3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 853312-61-5](/img/structure/B3288817.png)
3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide
Overview
Description
3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide is a complex organic compound with the molecular formula C20H15ClF3NO2 and a molecular weight of 393.796 g/mol . This compound is notable for its unique structure, which includes a chlorophenyl group, a furyl group, and a trifluoromethylphenyl group. It is used primarily in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide involves several steps. The synthetic route typically starts with the preparation of the chlorophenyl and furyl intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity .
Chemical Reactions Analysis
3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic compounds and as a reagent in various chemical reactions.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving the chlorophenyl and furyl groups.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism of action of 3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The chlorophenyl and furyl groups are known to interact with various enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its interactions .
Comparison with Similar Compounds
3-[5-(3-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide can be compared with other similar compounds, such as:
- 3-[5-(4-chlorophenyl)-2-furyl]-N-[3-(trifluoromethyl)phenyl]propanamide
- 3-[5-(3-chlorophenyl)-2-furyl]-N-[2-(trifluoromethyl)phenyl]propanamide
- 3-[5-(3-chlorophenyl)-2-furyl]-N-[2-fluorophenyl]propanamide These compounds share similar structural features but differ in the position and type of substituents on the phenyl and furyl groups. The unique combination of substituents in this compound gives it distinct chemical and biological properties .
Properties
IUPAC Name |
3-[5-(3-chlorophenyl)furan-2-yl]-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3NO2/c21-15-5-1-3-13(11-15)18-9-7-17(27-18)8-10-19(26)25-16-6-2-4-14(12-16)20(22,23)24/h1-7,9,11-12H,8,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCTYPQZJRMEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853312-61-5 | |
| Record name | 3-(5-(3-CHLOROPHENYL)-2-FURYL)-N-(3-(TRIFLUOROMETHYL)PHENYL)PROPANAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B3288735.png)

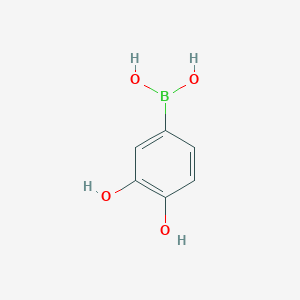



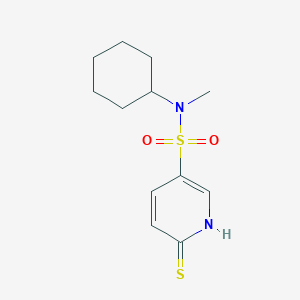
![5-(Diethylsulfamoyl)-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B3288781.png)
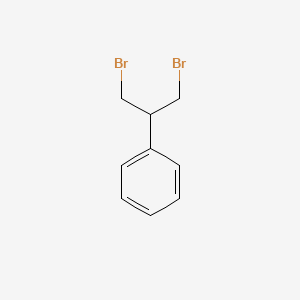
methanamine](/img/structure/B3288791.png)
